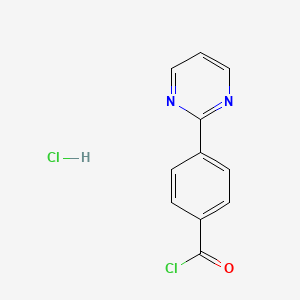

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride

説明

特性

分子式 |

C11H8Cl2N2O |

|---|---|

分子量 |

255.10 g/mol |

IUPAC名 |

4-pyrimidin-2-ylbenzoyl chloride;hydrochloride |

InChI |

InChI=1S/C11H7ClN2O.ClH/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11;/h1-7H;1H |

InChIキー |

WGDJRMSDWNCBFS-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |

製品の起源 |

United States |

準備方法

Key Steps:

- Starting from 4-(Pyrimidin-2-yl)benzoic acid or esters.

- Conversion to acid chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

- Isolation of the acid chloride as a hydrochloride salt to improve stability and handling.

Preparation Methods

Conversion of 4-(Pyrimidin-2-yl)benzoic Acid to Acid Chloride

- Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used chlorinating agents.

- Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

- Mechanism: The carboxylic acid group is converted to the acid chloride by nucleophilic substitution, releasing SO₂ and HCl gases (in the case of SOCl₂).

- Yield: Quantitative or near-quantitative yields are reported for this step.

Formation of Hydrochloride Salt

- The acid chloride is often isolated or stabilized as its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent.

- This salt form enhances the compound’s stability and facilitates purification.

Detailed Research Findings and Data

Literature Examples

Process Optimization

- Use of pyridine as a base and solvent is common to neutralize HCl formed during the reaction and to improve reaction rates.

- Temperature control is critical; reactions are often performed at 0–25 °C to minimize side reactions and impurities.

- Reaction times vary from 30 minutes to several hours depending on scale and reagents.

Representative Synthetic Procedure

-

- Dissolve 4-(Pyrimidin-2-yl)benzoic acid (1 equiv) in dry chloroform or dichloromethane.

- Add thionyl chloride (1.2–1.5 equiv) dropwise under an inert atmosphere.

- Reflux the mixture for 2–4 hours until gas evolution ceases.

- Remove excess thionyl chloride and solvent under reduced pressure to obtain crude acid chloride.

Formation of Hydrochloride Salt:

- Dissolve the crude acid chloride in anhydrous ether or chloroform.

- Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether.

- Precipitation of the hydrochloride salt occurs.

- Filter and dry under vacuum to obtain pure this compound.

Analytical Characterization

- NMR Spectroscopy: Characteristic shifts for the benzoyl chloride carbonyl carbon (~165–170 ppm in 13C NMR).

- Mass Spectrometry: Molecular ion peak consistent with acid chloride hydrochloride.

- Purity: Typically >95% by HPLC or TLC.

- Melting Point: Sharp melting point indicative of pure hydrochloride salt.

Comparative Table of Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Thionyl chloride reflux | SOCl₂ | CH₂Cl₂ or CHCl₃ | Reflux (~40–60 °C) | 2–4 h | Quantitative | High yield, simple workup | Releases toxic gases |

| Phosphorus oxychloride | POCl₃ | None or inert solvent | Reflux | 1–3 h | ~86% | Efficient chlorination | Corrosive reagent |

| Direct HCl treatment | HCl gas or solution | Ether or chloroform | 0–25 °C | 1 h | High | Stabilizes acid chloride | Requires dry conditions |

化学反応の分析

Types of Reactions

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyrimidin-2-yl)benzoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.

Condensation Reactions: These reactions may require catalysts or specific conditions such as elevated temperatures or the presence of dehydrating agents.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

4-(Pyrimidin-2-yl)benzoic acid: Formed from hydrolysis.

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-(pyrimidin-2-yl)benzoyl chloride hydrochloride typically involves the reaction of pyrimidine derivatives with benzoyl chloride. This reaction yields various benzoyl derivatives that can be further modified to enhance their biological activities. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A series of hydrazine derivatives based on 4-(pyrimidin-2-yl)benzoyl chloride were synthesized and evaluated for anticancer properties. These compounds showed promising antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis indicated that specific substituents on the pyrimidine ring significantly influenced their anticancer efficacy .

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including targeted therapies for cancer treatment. It is involved in the production of compounds like nilotinib and imatinib, which are used in treating chronic myeloid leukemia .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those based on this compound. These compounds have been tested for their ability to inhibit COX enzymes, which play a critical role in inflammation pathways .

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 12 |

| Compound B | Anticancer | HepG2 | 15 |

| Compound C | Anti-inflammatory | COX-1/COX-2 | 10 |

Table 2: Synthesis Pathways for Key Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| 4-(Pyrimidin-2-yl)benzoyl chloride | Benzoylation | Pyrimidine benzoyl derivatives |

| Hydrazine derivatives | Condensation | Aroylhydrazides |

Case Study 1: Antimicrobial Screening

In a study conducted by researchers, various derivatives of 4-(pyrimidin-2-yl)benzoyl chloride were synthesized and screened for antimicrobial activity against a panel of bacteria. The results indicated that specific modifications to the benzene ring enhanced the antibacterial potency significantly, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Research

Another research group focused on synthesizing hydrazine derivatives from this compound to explore their anticancer potential. The study revealed that these compounds inhibited cell proliferation in liver and lung cancer cell lines more effectively than existing treatments, highlighting their potential as novel therapeutic agents .

作用機序

The mechanism by which 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride exerts its effects depends on the specific application and the target molecule it interacts with. Generally, the compound acts by forming covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This can result in the inhibition of enzyme activity, modulation of receptor function, or alteration of molecular pathways.

Molecular Targets and Pathways

Enzymes: The compound can inhibit enzymes by reacting with active site residues, thereby blocking substrate access.

Receptors: It can modulate receptor activity by forming covalent bonds with receptor sites, affecting signal transduction pathways.

Cellular Pathways: By interacting with key molecules in cellular pathways, the compound can influence processes such as cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Structural and Functional Group Differences

Core Backbone and Functional Groups

- 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride : Features a benzoyl chloride group (-COCl) linked to a pyrimidine ring. The hydrochloride salt enhances stability and solubility in polar solvents.

- 4-(Pyrimidin-2-yl)piperazin-1-ium salts (e.g., chloride and nitrate salts): Replace the benzoyl chloride with a protonated piperazine ring. These salts exhibit hydrogen-bonded networks in their crystal structures, stabilizing their solid-state arrangements .

- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride : Contains a piperidine ring with an amine substituent, forming a dihydrochloride salt. Unlike the acyl chloride, this compound is a nucleophilic amine derivative, suitable for coupling reactions .

Reactivity

- The acyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling peptide bond formation or esterification.

- Piperazin-1-ium salts primarily engage in hydrogen bonding (N–H⋯Cl or N–H⋯O interactions), influencing their crystallinity and thermal stability .

- Piperidin-4-amine derivatives are nucleophilic, with applications in drug discovery (e.g., kinase inhibitors) due to their amine functionality .

Crystallographic and Stability Profiles

Key Observations :

- Piperazine-based salts exhibit well-defined hydrogen-bonding patterns, whereas benzoyl chloride derivatives prioritize reactivity over crystallinity.

- The hydrochloride counterion in the target compound may enhance solubility but requires anhydrous handling, similar to dihydrochloride salts like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride .

生物活性

4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with benzoyl chloride under controlled conditions. The compound can be characterized by its molecular formula and a molecular weight of approximately 220.65 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Anticancer Properties

Research has indicated that derivatives of 4-(pyrimidin-2-yl)benzoyl chloride exhibit significant anticancer activity. A study synthesized various hydrazine derivatives based on this compound and evaluated their antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing promising results for certain derivatives.

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 6a | HepG2 | 15.4 |

| 6b | A549 | 12.3 |

| 6c | HepG2 | 9.5 |

| 6d | A549 | 10.1 |

These findings suggest that modifications at specific positions on the pyrimidine ring can enhance anticancer activity.

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some studies have highlighted the role of these compounds in inhibiting the RXRα pathway, which is crucial for cancer cell survival and proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Research indicates that:

- Substituent Variability : The nature of substituents on the pyrimidine ring significantly influences anticancer activity.

- Positioning : Substituents at the para position relative to the pyrimidine moiety tend to enhance binding affinity to target proteins.

- Hydrophilicity vs. Lipophilicity : Balancing these properties can affect bioavailability and efficacy.

Study on COX Inhibition

A notable case study involved evaluating the anti-inflammatory properties of related pyrimidine derivatives against cyclooxygenase (COX) enzymes. The study demonstrated that certain analogs could effectively inhibit COX-2, a target in inflammation-related diseases.

Table 2: Inhibition Potency Against COX Enzymes

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3a | 0.04 | 0.02 |

| 3b | 0.06 | 0.03 |

| 4b | 0.05 | 0.01 |

These results indicate that specific modifications can yield compounds with selective COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。